Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate

Antibacterial MIC Gram-negative

Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate (CAS 1219541-39-5; molecular formula C₁₇H₁₈ClN₃O₄; molecular weight 363.8 g·mol⁻¹) is a fully synthetic small molecule belonging to the quinoline-piperazine hybrid class. The compound integrates an 8-chloro-4-hydroxyquinoline pharmacophore linked via a carbonyl bridge to an N-ethylcarboxylate-substituted piperazine ring.

Molecular Formula C17H18ClN3O4
Molecular Weight 363.8 g/mol
Cat. No. B4510883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
Molecular FormulaC17H18ClN3O4
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
InChIInChI=1S/C17H18ClN3O4/c1-2-25-17(24)21-8-6-20(7-9-21)16(23)12-10-19-14-11(15(12)22)4-3-5-13(14)18/h3-5,10H,2,6-9H2,1H3,(H,19,22)
InChIKeyUGJHPGVYMQIOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate — Chemical Identity, Class Membership, and Procurement-Relevant Baseline Properties


Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate (CAS 1219541-39-5; molecular formula C₁₇H₁₈ClN₃O₄; molecular weight 363.8 g·mol⁻¹) is a fully synthetic small molecule belonging to the quinoline-piperazine hybrid class . The compound integrates an 8-chloro-4-hydroxyquinoline pharmacophore linked via a carbonyl bridge to an N-ethylcarboxylate-substituted piperazine ring . This architectural arrangement places it within a broader family of quinoline-3-carbonyl-piperazine derivatives that have been explored for antimicrobial, antiviral, anticancer, and kinase-inhibitory applications . The 8-chloro substitution on the quinoline core is a structurally distinguishing feature that influences electronic distribution, lipophilicity, and target-binding geometry relative to 6-chloro, 6-fluoro, 7-chloro, or unsubstituted quinoline analogs .

Why In-Class Quinoline-Piperazine Hybrids Cannot Be Interchanged: The Case for Compound-Specific Selection


Quinoline-piperazine hybrids are not a uniform class; the position and identity of ring substituents, the nature of the linker between the quinoline and piperazine moieties, and the N-substitution on the piperazine ring each exert independent and sometimes non-additive effects on potency, spectrum, and target engagement [1]. For example, SAR studies on 5-amino- and 5-hydroxyquinolone antibacterials demonstrated that the presence or absence of an 8-chloro substituent profoundly alters DNA gyrase inhibition and minimum inhibitory concentrations (MICs) across bacterial species, with certain 8-chloro congeners displaying markedly different activity profiles from their 8-hydrogen or 8-fluoro counterparts . Similarly, within quinoline-3-carbonyl-piperazine series, even seemingly conservative replacements—such as exchanging an 8-chloro for an 8-trifluoromethoxy group or relocating the chloro substituent from the 8- to the 6-position—can redirect target selectivity entirely (e.g., from antibacterial gyrase inhibition to melanocortin-4 receptor antagonism with low-nanomolar Ki values) [1]. These divergent structure-activity trajectories mean that procurement of a generic 'quinoline-piperazine' without precise structural specification carries a high risk of obtaining a compound with irrelevant or misleading biological readouts for a given experimental system.

Quantitative Differentiation Evidence for Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate Versus Its Closest Comparators


Antibacterial Potency Against Escherichia coli: Direct MIC Comparison with Norfloxacin

In a head-to-head antibacterial screening study, Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate demonstrated a minimum inhibitory concentration (MIC) of 2.50 µg/mL against Escherichia coli, which was numerically superior to norfloxacin (MIC = 2.61 µg/mL) tested under the same experimental conditions . This result positions the target compound as equipotent to—and marginally more potent than—a clinically established fluoroquinolone benchmark in this Gram-negative model.

Antibacterial MIC Gram-negative E. coli Quinoline-piperazine

Structural Differentiation: 8-Chloro Substitution Versus 6-Chloro and 8-Trifluoromethoxy Quinoline-Piperazine Analogs

The 8-chloro substitution pattern on the quinoline core of the target compound is structurally distinct from the 6-chloro isomer (Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate, EvitaChem catalog) and the 8-trifluoromethoxy analog (Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate, benchchem.com catalog). Literature SAR data on related quinoline-3-carbonyl-piperazine series demonstrate that the position and electronic nature of the quinoline substituent directly dictate target engagement: for instance, the quinolin-3-ylcarbonyl-piperazine motif can be redirected from melanocortin-4 receptor binding (Ki = 4.5 nM for a tetrahydroisoquinoline analog) to entirely different target classes through subtle substituent modifications [1]. The 8-chloro substituent imparts a specific combination of moderate electron-withdrawing character and steric profile that is distinct from the stronger electron-withdrawing trifluoromethoxy group or the electronically and positionally distinct 6-chloro configuration.

Structure-Activity Relationship Quinoline substitution 8-Chloro Target selectivity

Binding Affinity Profile: Mycobacterium tuberculosis Protein Kinase G Interaction

Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate has been evaluated for binding affinity against full-length Mycobacterium tuberculosis protein kinase G (PknG), yielding a dissociation constant (Kd) of 1.00 × 10³ nM (1.0 µM) [1]. This target engagement datum provides a quantitative anchor point for the compound's potential antimycobacterial mechanism that is distinct from classical fluoroquinolone DNA gyrase inhibition. In contrast, close structural analogs in the quinoline-piperazine class have been evaluated against different mycobacterial targets—such as InhA (enoyl-ACP reductase)—where carbonyl-to-sulfonyl linker substitution produced a 100-fold increase in IC₅₀, underscoring the exquisite sensitivity of target engagement to precise molecular architecture [2].

Antitubercular Protein Kinase G Kd Binding affinity Mycobacterium tuberculosis

Recommended Research and Procurement Scenarios for Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate Based on Verified Differentiation Evidence


Antibacterial Lead Optimization Programs Targeting Gram-Negative Pathogens with a Non-Fluoroquinolone Scaffold

The compound's demonstrated MIC of 2.50 µg/mL against E. coli—marginally surpassing norfloxacin (2.61 µg/mL) in the same assay —supports its use as a starting point for medicinal chemistry campaigns seeking Gram-negative antibacterial activity on a scaffold that lacks the C-6 fluoro and C-7 unsubstituted piperazine features associated with classical fluoroquinolone resistance mechanisms. Researchers should prioritize this compound when the goal is to explore structure-activity relationships around an 8-chloro-4-hydroxyquinoline-3-carbonyl-piperazine core distinct from the 6-fluoro-7-piperazinyl-quinolone-3-carboxylic acid template of ciprofloxacin and norfloxacin.

Antitubercular Drug Discovery Focused on Virulence Factor Inhibition (PknG Targeting)

The compound's measurable binding affinity (Kd = 1.0 µM) for M. tuberculosis PknG—a secreted kinase critical for intracellular survival [1]—positions it as a tool compound for investigating PknG-mediated virulence pathways. Unlike analogs that inhibit InhA or DXR involved in cell-wall or isoprenoid biosynthesis [1], this compound may be prioritized for phenotypic screening cascades designed to identify inhibitors of mycobacterial host-cell persistence rather than direct bactericidal agents.

Structure-Activity Relationship Studies of Quinoline C-8 Substitution Effects on Biological Target Engagement

The 8-chloro substitution pattern of this compound is structurally distinct from the 6-chloro and 8-trifluoromethoxy quinoline-piperazine analogs commercially available . Procurement of this specific congener is warranted when SAR studies require systematic exploration of how the position and electronic character of the quinoline substituent modulate potency, selectivity, and physicochemical properties across the quinoline-3-carbonyl-piperazine chemical series. Class-level SAR evidence indicates that such positional variations can redirect target engagement entirely, from antibacterial gyrase inhibition to GPCR modulation [1].

Comparative Reference Standard for Procurement of Structurally Defined Quinoline-Piperazine Hybrids

Given the documented sensitivity of biological activity to precise substituent identity and position within the quinoline-piperazine class [1], this compound—with its unambiguous CAS registration (1219541-39-5), defined molecular formula (C₁₇H₁₈ClN₃O₄), and verified molecular weight (363.8 g·mol⁻¹) —serves as a well-characterized procurement reference standard. When screening multiple quinoline-piperazine candidates from different vendors, researchers can use this compound's defined identity parameters to verify catalog accuracy and ensure that the supplied material matches the intended structure before committing resources to biological evaluation.

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